molecular formula C12H28N4O B1195900 N1-acetylspermine CAS No. 25593-72-0

N1-acetylspermine

Cat. No.: B1195900
CAS No.: 25593-72-0
M. Wt: 244.38 g/mol
InChI Key: GUNURVWAJRRUAV-UHFFFAOYSA-N
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Description

N1-acetylspermine is a polyamine derivative that plays a crucial role in cellular metabolism. It is formed by the acetylation of spermine, a naturally occurring polyamine found in various tissues and organisms. Polyamines like this compound are essential for cell growth, differentiation, and survival. They are involved in numerous biological processes, including DNA stabilization, gene expression regulation, and free radical scavenging .

Preparation Methods

Synthetic Routes and Reaction Conditions

N1-acetylspermine is synthesized through the acetylation of spermine using acetyl-CoA as the acetyl donor. The enzyme spermidine/spermine N1-acetyltransferase (SSAT) catalyzes this reaction. The reaction conditions typically involve maintaining a physiological pH and temperature to ensure enzyme activity .

Industrial Production Methods

Industrial production of this compound involves the fermentation of microorganisms that express high levels of SSAT. The fermentation process is optimized to maximize the yield of this compound. The compound is then purified using chromatographic techniques to achieve the desired purity .

Chemical Reactions Analysis

Types of Reactions

N1-acetylspermine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N1-acetylspermine has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a stabilizer for nucleic acids.

    Biology: It plays a role in cell growth, differentiation, and apoptosis. It is also involved in the regulation of gene expression and protein synthesis.

    Medicine: It has potential therapeutic applications in cancer treatment due to its role in regulating cell proliferation and apoptosis.

    Industry: It is used in the production of pharmaceuticals and as a stabilizer in various industrial processes.

Mechanism of Action

N1-acetylspermine exerts its effects through several mechanisms:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its acetyl group, which imparts distinct chemical and biological properties. It has a higher affinity for nucleic acids and is more effective in stabilizing DNA compared to its parent compound, spermine .

Properties

IUPAC Name

N-[3-[4-(3-aminopropylamino)butylamino]propyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H28N4O/c1-12(17)16-11-5-10-15-8-3-2-7-14-9-4-6-13/h14-15H,2-11,13H2,1H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUNURVWAJRRUAV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NCCCNCCCCNCCCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H28N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40180274
Record name N'-Acetylspermine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40180274
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

244.38 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name N1-Acetylspermine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0001186
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

25593-72-0
Record name Acetylspermine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=25593-72-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N'-Acetylspermine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025593720
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N'-Acetylspermine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40180274
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N1-Acetylspermine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0001186
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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